molecular formula C13H18BrNO2 B1373983 {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine CAS No. 1291714-64-1

{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine

Cat. No.: B1373983
CAS No.: 1291714-64-1
M. Wt: 300.19 g/mol
InChI Key: SDUGUUNNOHJYHX-UHFFFAOYSA-N
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Description

{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine is an organic compound with the molecular formula C13H18BrNO2 This compound is characterized by the presence of a bromine atom, an oxolane ring, and a phenyl group attached to a methylamine moiety

Scientific Research Applications

{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine typically involves multiple steps. One common method starts with the bromination of a phenyl derivative, followed by the introduction of an oxolane ring through a nucleophilic substitution reaction. The final step involves the attachment of the methylamine group via reductive amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The bromine atom and oxolane ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The methylamine group can also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {[3-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine
  • {[3-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine
  • {[3-Iodo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine

Uniqueness

{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The oxolane ring also adds to its distinct structural and functional characteristics.

Properties

IUPAC Name

1-[3-bromo-2-(oxolan-2-ylmethoxy)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-15-8-10-4-2-6-12(14)13(10)17-9-11-5-3-7-16-11/h2,4,6,11,15H,3,5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUGUUNNOHJYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)Br)OCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine
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{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine
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{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine
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{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine
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{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine

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